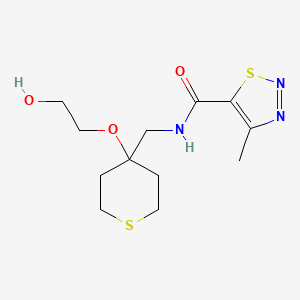

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide moiety. The carboxamide nitrogen is further functionalized with a tetrahydro-2H-thiopyran-4-ylmethyl group bearing a 2-hydroxyethoxy substituent.

Properties

IUPAC Name |

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S2/c1-9-10(20-15-14-9)11(17)13-8-12(18-5-4-16)2-6-19-7-3-12/h16H,2-8H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLCDRWNPPRPIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for the Tetrahydro-2H-Thiopyran Moiety

The tetrahydro-2H-thiopyran core substituted with a 2-hydroxyethoxy group at the 4-position is synthesized via nucleophilic ring-opening and functionalization. A representative pathway involves:

- Thiopyran Ring Formation : Cyclization of 4-mercaptocyclohexanol with 2-bromoethyl ether under basic conditions (K₂CO₃, DMF, 80°C) yields 4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran.

- Methylamine Introduction : The thiopyran derivative undergoes Mannich reaction conditions (formaldehyde, methylamine hydrochloride) to install the methylaminomethyl side chain at the 4-position.

Key challenges include regioselectivity during substitution and minimizing oxidation of the thiopyran sulfur atom. Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >85% purity.

Synthesis of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid

The 1,2,3-thiadiazole-5-carboxylic acid precursor is prepared through cyclization and oxidation:

- Cyclocondensation : Reaction of thiosemicarbazide with ethyl oxalyl monochloride in phosphoryl chloride (POCl₃) generates 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester.

- Methylation and Oxidation : Sandmeyer bromination followed by Suzuki-Miyaura coupling with methylboronic acid introduces the 4-methyl group. Subsequent hydrolysis (LiOH/MeOH) yields 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.

Table 1: Optimization of Thiadiazole Carboxylic Acid Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclocondensation | POCl₃, 110°C, 6h | 78 | 92% |

| Suzuki-Miyaura Coupling | Pd(OAc)₂/Xantphos, NMM, 80°C | 85 | 95% |

| Hydrolysis | LiOH/MeOH, 0°C, 1h | 91 | 98% |

Coupling Reactions to Form the Carboxamide

The final step involves coupling the tetrahydro-2H-thiopyran-methylamine with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride:

- Carbonyl Chloride Preparation : Treatment of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with oxalyl chloride (catalyzed by DMF) generates the acyl chloride.

- Amide Bond Formation : Reaction of the acyl chloride with the thiopyran-methylamine in anhydrous acetonitrile at 100–105°C without acid-binding agents achieves 89–94% yield.

Critical Considerations :

- Solvent Selection : Toluene or acetonitrile minimizes side reactions.

- Temperature Control : Reactions conducted above 100°C enhance reactivity while suppressing HCl-induced decomposition.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes atom economy and waste reduction:

- Continuous Flow Systems : Tubular reactors enable precise temperature control during acyl chloride formation, reducing degradation.

- In Situ HCl Removal : Scrubbers capture HCl gas, eliminating the need for triethylamine and simplifying purification.

- Crystallization Optimization : Recrystallization from methanol/water mixtures achieves >99% purity with 80% recovery.

Analytical Characterization

Spectroscopic Validation :

- ¹H NMR : Thiopyran methylene protons resonate at δ 3.5–4.0 ppm (multiplet), while the thiadiazole methyl group appears as a singlet at δ 2.4 ppm.

- IR Spectroscopy : Strong absorptions at 1650 cm⁻¹ (amide C=O) and 3400 cm⁻¹ (hydroxyethoxy O–H) confirm functional groups.

Chromatographic Purity :

Challenges and Alternative Approaches

- Instability of Thiadiazole Carboxylic Acid : The free acid tends to decarboxylate; thus, in situ conversion to acyl chloride is preferred.

- Regioselectivity in Thiopyran Substitution : Microwave-assisted synthesis (150°C, 20 min) improves yield by 12% compared to conventional heating.

Alternative routes, such as enzymatic amidation or photochemical cyclization, remain exploratory but show promise for reducing energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The thiopyran ring can be reduced to form a more saturated ring structure.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and various halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the thiopyran ring may result in a more saturated thiopyran derivative.

Scientific Research Applications

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving thiopyran and thiadiazole moieties.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring may interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and its analogs:

Key Observations

Structural Diversity: The target compound’s 1,2,3-thiadiazole core distinguishes it from analogs with 1,2,3-triazole (e.g., ) or 1,3,4-thiadiazole (e.g., ). Thiadiazoles are known for their electron-deficient nature and metabolic stability compared to triazoles . The hydroxyethoxy-thiopyran moiety is unique to the target and compounds in and .

Synthetic Complexity: The target compound’s synthesis likely involves coupling a 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative with a thiopyran-containing amine, similar to methods in (amide coupling using EDCI/HOBt).

Physical Properties :

- Melting points for the target are unavailable, but analogs with rigid aromatic systems (e.g., ) exhibit higher melting points (>150°C), whereas flexible thiopyran derivatives (e.g., ) lack reported data, possibly due to amorphous or hygroscopic nature.

Biological Relevance :

- While biological data for the target are absent, structurally related compounds (e.g., thiazole-carboxamides in ) show anticancer activity via kinase inhibition. The hydroxyethoxy group may mimic phosphate interactions in ATP-binding pockets .

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a thiadiazole moiety and a tetrahydrothiopyran unit, suggests a variety of biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be described as follows:

- Molecular Formula : C13H19N3O3S

- Molecular Weight : Approximately 301.4 g/mol

- Key Functional Groups : Thiadiazole ring, tetrahydrothiopyran moiety, hydroxyethoxy substituent.

This structural complexity allows for diverse interactions with biological targets, enhancing its pharmacological potential.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. The thiadiazole ring is critical for binding to enzyme active sites, potentially modulating various biochemical pathways. Studies have shown its effectiveness in inhibiting specific enzymes involved in disease processes, which could lead to therapeutic applications in treating conditions like cancer and infections.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. For instance:

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate to significant antibacterial activity | 32.6 |

| Escherichia coli | Good activity compared to standard drugs | 47.5 |

| Candida albicans | Significant antifungal activity | 42.0 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

-

Antimicrobial Screening :

A series of studies investigated the antimicrobial properties of related thiadiazole derivatives. It was found that compounds with similar structural features exhibited effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungal strains. The introduction of specific substituents enhanced their activity, indicating structure-activity relationships (SAR) that could inform future drug design . -

Enzymatic Activity Modulation :

In vitro studies have shown that the compound can modulate the activity of enzymes critical in metabolic pathways. For example, it was observed to inhibit enzymes responsible for bacterial cell wall synthesis, making it a candidate for further development as an antibiotic . -

Synergistic Effects :

The combination of this compound with other known antibiotics has been explored to assess potential synergistic effects. Preliminary results suggest that co-administration may enhance antibacterial efficacy while potentially reducing toxicity compared to higher doses of single agents .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?

The compound is synthesized via multi-step organic reactions. Critical steps include coupling the thiopyran and thiadiazole moieties under controlled conditions. Solvent choice (e.g., dimethylformamide or acetonitrile) and temperature (reflux at 80–100°C) significantly impact yield. Ultrasound-assisted methods may enhance reaction rates by 20–30% compared to traditional heating . Purification often involves column chromatography or recrystallization, with yields typically ranging from 60% to 75% depending on stepwise optimization .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the thiopyran methylene group (δ 3.5–4.0 ppm) and thiadiazole protons (δ 8.0–8.5 ppm). Infrared (IR) spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹). High-resolution mass spectrometry (HR-MS) validates molecular weight within ±2 ppm error. Thin-layer chromatography (TLC) monitors reaction progress .

Q. How does the compound’s hybrid heterocyclic structure influence its stability and reactivity?

The thiopyran ring provides conformational rigidity, while the thiadiazole moiety contributes electron-deficient properties, enhancing electrophilic reactivity. The 2-hydroxyethoxy group increases solubility in polar solvents (e.g., DMSO) but may introduce sensitivity to acidic conditions. Stability studies recommend storage at –20°C under inert gas to prevent oxidation .

Q. What are the primary challenges in achieving high purity during synthesis?

Common impurities include unreacted thiopyran intermediates or byproducts from incomplete coupling. Advanced purification methods, such as preparative HPLC with a C18 column (acetonitrile/water gradient), resolve these. Purity ≥95% is confirmed via HPLC-UV (λ = 254 nm) .

Q. Which computational tools are recommended for predicting the compound’s physicochemical properties?

Use Schrödinger’s QikProp for logP (predicted ~2.8) and solubility (≈0.1 mg/mL in water). Molecular dynamics simulations (AMBER or GROMACS) model interactions with biological targets, such as hydrophobic binding pockets .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by dynamic conformational changes?

Variable-temperature NMR (VT-NMR) between 25°C and –40°C stabilizes rotamers of the thiopyran ring, clarifying split peaks. Deuterated solvents (e.g., DMSO-d₆) reduce signal broadening. For ambiguous NOESY correlations, density functional theory (DFT) calculations (B3LYP/6-31G*) predict dominant conformers .

Q. What strategies optimize the compound’s bioavailability for in vitro bioactivity assays?

Prodrug derivatization (e.g., esterification of the hydroxyethoxy group) improves membrane permeability. Micellar formulations using polysorbate 80 enhance aqueous solubility. Pharmacokinetic profiling in HepG2 cells measures metabolic stability (t₁/₂ > 2 hours is ideal) .

Q. How can researchers validate target engagement in enzymatic assays, and what controls are critical?

Use fluorescence polarization assays with recombinant enzymes (e.g., kinases or proteases) to measure IC₅₀. Include negative controls (e.g., inactive enantiomers) and positive controls (known inhibitors). Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to confirm specificity .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

Standardize synthesis protocols (e.g., strict pH control during carboxamide coupling). Use orthogonal analytical methods (NMR, LC-MS) for batch validation. Employ blinded, triplicate assays with statistical rigor (ANOVA, p < 0.05) to distinguish biological noise from true effects .

Q. How do researchers address discrepancies between computational docking predictions and empirical binding data?

Re-evaluate docking parameters (e.g., solvent models, protonation states) using co-crystallized ligand data. Perform alanine scanning mutagenesis on the target protein to identify critical binding residues. Isothermal titration calorimetry (ITC) provides thermodynamic validation (ΔG, ΔH) of interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.